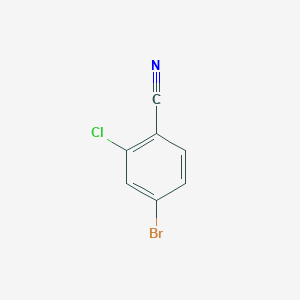

4-Bromo-2-chlorobenzonitrile

Overview

Description

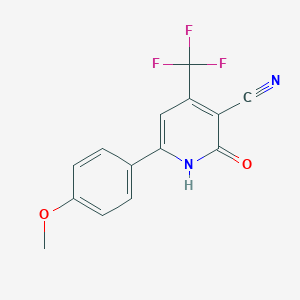

4-Bromo-2-chlorobenzonitrile is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound is characterized by the presence of bromine and chlorine substituents on a benzonitrile ring, which significantly influence its reactivity and physical properties.

Synthesis Analysis

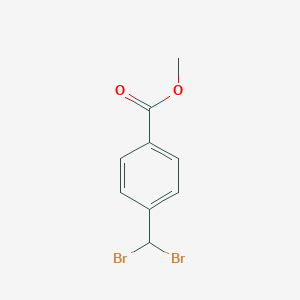

The synthesis of related compounds has been explored in several studies. For instance, 4-Bromo-2-chlorotoluene was synthesized from 4-bromo-2-nitrotoluene through a series of reactions including reduction, diazotization, and the Sandmeyer reaction, achieving an overall yield of 68% . Similarly, a green synthesis approach was reported for a Schiff base compound related to 4-Bromo-2-chlorobenzonitrile, which was synthesized through a mechanochemical method, highlighting an environmentally friendly alternative .

Molecular Structure Analysis

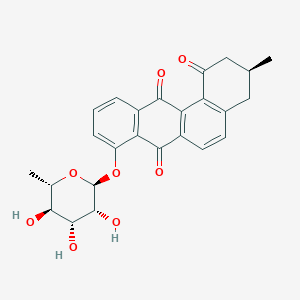

The molecular structure of 4-Bromo-2-chlorobenzonitrile and its derivatives has been a subject of interest. For example, the crystal structure of a related compound, 4-bromo-2,6-dichlorobenzonitrile, revealed a short distance between the nitrogen and bromine atoms in adjacent molecules, indicating a potential interaction between the Lewis base (CN) and the Lewis acid (Br) . Additionally, the crystal structure of another derivative showed that the chlorophenyl rings were inclined at about 60° to the naphthoquinone ring system to reduce electronic repulsion .

Chemical Reactions Analysis

The reactivity of compounds similar to 4-Bromo-2-chlorobenzonitrile has been studied through various chemical reactions. For instance, 4-chlorobenzonitrile oxide underwent 1,3-dipolar cycloaddition with different dipolarophiles, leading to new cycloadducts . The reactivity and regiochemistry of these reactions were investigated using theoretical methods, providing insights into the influence of the substituents on the reaction outcomes.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-2-chlorobenzonitrile derivatives have been elucidated through various analyses. The crystal packing of o-chloro- and o-bromobenzonitrile showed similar arrangements despite differences in crystallography, involving interactions such as X...N and weak C-H...X hydrogen bonds . The urease inhibitory activity and antioxidant potential of a Schiff base derivative were also assessed, demonstrating its potential application in medicine and agriculture .

Scientific Research Applications

Crystal Structure and Molecular Interactions

- The molecular structure of 4-bromo-2,6-dichlorobenzonitrile is characterized by its normal configuration, with a notable feature in crystal packing being the short distance between nitrogen and bromine in adjacent molecules. This aspect suggests an interaction between the Lewis base (CN) and the Lewis acid (Br) (Britton, 1997).

Bending Properties in Halobenzonitrile Crystals

- Studies on 4-bromobenzonitrile reveal its plastic bending nature, which contrasts with other halobenzonitriles. This property is attributed to the molecular interactions within the crystal structure and its alignment along the bending axis (Veluthaparambath et al., 2022).

Thermodynamic Properties and Polymorphism

- Thermodynamic analysis of chlorobenzonitrile isomers, including 4-chlorobenzonitrile, focuses on polymorphism and pseudosymmetry in crystalline packing. This study is significant in understanding the strength of intermolecular CN···Cl interactions (Rocha et al., 2014).

Synthesis Processes

- A synthesis process for 4-Bromo-2-chlorotoluene, derived from 4-bromo-2-nitrotoluene, has been reported, emphasizing improvements in the diazotization-Sandmeyer reaction (Xu, 2006).

Cycloaddition Reactions

- 4-Chlorobenzonitrile oxide's reactivity and regiochemistry in cycloaddition reactions with various dipolarophiles have been analyzed. This involves understanding the reaction mechanisms using density functional theory (Bakavoli et al., 2013).

Halogen Bond Influence in Solid Solutions

- The influence of halogen bonds in the packing preferences of solid solutions of isomeric compounds, such as 4-bromo-2-chloro benzoic acid, was investigated, showing variations in charge density distribution and the directional influence of halogen-bonded motifs (Pramanik et al., 2017).

Mechanism of Action

Target of Action

4-Bromo-2-chlorobenzonitrile is primarily used as an intermediate in organic synthesis and as a ligand in transition metal complexes . The specific targets of this compound can vary depending on the final product that it is being used to synthesize.

Mode of Action

The compound interacts with its targets through chemical reactions. For instance, the bromine atom on the benzene ring can be replaced with a phenyl or alkyl group through a Suzuki coupling reaction . Additionally, the bromine atom can be easily converted into a boron unit, which can then undergo various reactions for further derivatization . The cyano group on the benzene ring can also be easily converted into a carboxyl, amide, or amino group .

Safety and Hazards

4-Bromo-2-chlorobenzonitrile is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name |

4-bromo-2-chlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClN/c8-6-2-1-5(4-10)7(9)3-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYQBMZNSJPVADT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426651 | |

| Record name | 4-Bromo-2-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-chlorobenzonitrile | |

CAS RN |

154607-01-9 | |

| Record name | 4-Bromo-2-chlorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154607-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-chlorobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154607019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-2-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-chlorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.204.043 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Bromo-2-chlorobenzonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4RU59Z8YM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(6Ar,10aR)-1-[tert-butyl(dimethyl)silyl]oxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-9-yl]methanol](/img/structure/B136151.png)

![4-[(2-Fluoro-5-methoxyphenyl)methyl]piperidine](/img/structure/B136155.png)

![benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate](/img/structure/B136169.png)